An In-depth Technical Guide to 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine
An In-depth Technical Guide to 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine
Introduction
5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. As a substituted pyridine, it belongs to a class of heterocyclic compounds that are integral scaffolds in numerous pharmaceuticals and agrochemicals. The specific combination of bromo, chloro, and difluoroethoxy substituents on the pyridine ring suggests that this molecule may exhibit unique electronic and steric properties, influencing its reactivity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of its core physicochemical properties, a plausible synthetic route, and standardized methodologies for its experimental characterization, aimed at researchers and professionals in drug development.
Core Physicochemical Properties
Given the limited availability of experimental data for 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine in public literature, the following properties have been predicted using well-established computational models. These values serve as a valuable baseline for experimental design and handling.
| Property | Predicted Value | Source / Method |
| Molecular Formula | C₇H₅BrClF₂NO | PubChem |
| Molecular Weight | 270.48 g/mol | PubChem |
| XlogP | 3.3 | PubChem |
| Boiling Point | ~280-320 °C | AAT Bioquest Prediction[1] |
| Melting Point | ~70-90 °C | AAT Bioquest Prediction[2] |
| Aqueous Solubility (logS) | -3.5 to -4.5 | SwissADME Prediction[3][4] |
| pKa (most basic) | 1.5 - 2.5 | SwissADME Prediction[3][4] |
| InChI | InChI=1S/C7H5BrClF2NO/c8-4-1-5(7(9)12-2-4)13-3-6(10)11/h1-2,6H,3H2 | PubChem |
| InChIKey | HCVWNGMKEBDENT-UHFFFAOYSA-N | PubChem |
| SMILES | C1=C(C=NC(=C1OCC(F)F)Cl)Br | PubChem |
Proposed Synthetic Pathway
A plausible synthetic route for 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine can be conceptualized starting from commercially available 5-bromo-2-chloropyridin-3-ol. The key transformation is an etherification reaction.
Caption: Proposed Williamson Ether Synthesis for the target compound.
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine.
Melting Point Determination
This protocol follows the capillary method for determining the melting point range of a solid organic compound.[5]
Methodology:
-
Ensure the sample is dry and finely powdered.
-
Load a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a melting point apparatus.
-
Heat the sample rapidly to approximately 15-20 °C below the predicted melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid melts (T2). The melting point range is T1-T2.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
This protocol is based on the OECD 103 guideline using the dynamic method, which involves measuring the boiling temperature at various pressures.[6][7]
Methodology:
-
Place the sample in a suitable apparatus equipped with a reflux condenser, a pressure-tight inlet for a thermometer or thermocouple, and an inlet for introducing a capillary for bubbling gas or to prevent bumping.
-
Connect the apparatus to a pressure regulation system.
-
Reduce the pressure to the lowest desired value and begin heating.
-
Record the temperature and pressure once the boiling point has stabilized (i.e., constant temperature at a constant pressure).
-
Repeat the measurement at several higher pressures.
-
The boiling point at standard atmospheric pressure (101.325 kPa) can be determined by extrapolation.
Caption: Workflow for Boiling Point Determination (Dynamic Method).
Aqueous Solubility Determination
This protocol follows the shake-flask method, which is considered the gold standard for determining the equilibrium solubility of a compound.[8][9]
Methodology:
-
Add an excess amount of the solid compound to a known volume of water in a flask.
-
Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After agitation, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The measured concentration represents the aqueous solubility at that temperature.
Caption: Workflow for Aqueous Solubility Determination (Shake-Flask Method).
LogP (n-Octanol/Water Partition Coefficient) Determination
This protocol is based on the OECD 107 shake-flask method for determining the partition coefficient.[10][11]
Methodology:
-
Prepare a stock solution of the compound in n-octanol.
-
Add a known volume of this stock solution to a flask containing a known volume of water.
-
Seal the flask and shake it vigorously for a period sufficient to reach equilibrium.
-
Separate the n-octanol and water phases by centrifugation.
-
Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP Determination (Shake-Flask Method).
pKa Determination
This protocol utilizes potentiometric titration, a precise method for determining the acid dissociation constant.[12][13][14]
Methodology:
-
Calibrate a pH meter with standard buffers.
-
Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point of the titration.
Sources
- 1. Boiling Point Predictor | AAT Bioquest [aatbio.com]
- 2. Melting Point Predictor | AAT Bioquest [aatbio.com]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SwissADME [swissadme.ch]
- 5. westlab.com [westlab.com]
- 6. oecd.org [oecd.org]
- 7. search.library.smu.edu.sg [search.library.smu.edu.sg]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. E1148 Standard Test Method for Measurements of Aqueous Solubility [store.astm.org]
- 10. oecd.org [oecd.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]

